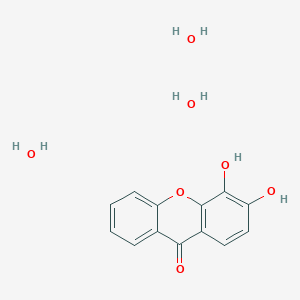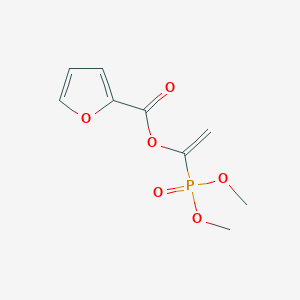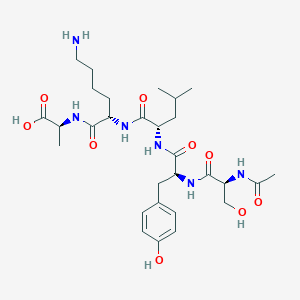
N-Acetyl-L-seryl-L-tyrosyl-L-leucyl-L-lysyl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-L-seryl-L-tyrosyl-L-leucyl-L-lysyl-L-alanine is a synthetic peptide composed of six amino acids: serine, tyrosine, leucine, lysine, and alanine, with an acetyl group attached to the N-terminus
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-seryl-L-tyrosyl-L-leucyl-L-lysyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid, alanine, to a solid resin. The subsequent amino acids are added sequentially using protected amino acid derivatives to prevent unwanted side reactions. The acetyl group is introduced at the N-terminus during the final deprotection step. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. The use of large-scale HPLC systems ensures the purity of the final product. Strict quality control measures are implemented to maintain consistency and meet regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-L-seryl-L-tyrosyl-L-leucyl-L-lysyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Dityrosine, oxidized serine derivatives.
Reduction: Free thiols from disulfide bonds.
Substitution: Alkylated or acylated derivatives of the peptide.
Applications De Recherche Scientifique
N-Acetyl-L-seryl-L-tyrosyl-L-leucyl-L-lysyl-L-alanine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of biomaterials and drug delivery systems.
Mécanisme D'action
The mechanism of action of N-Acetyl-L-seryl-L-tyrosyl-L-leucyl-L-lysyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate signaling pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit or activate enzymes involved in metabolic processes or interact with receptors to influence cell signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-seryl-L-tyrosyl-L-seryl-L-norleucyl-L-α-glutamyl-L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophylglycyl-L-lysyl-L-prolyl-L-valinamide acetate: A longer peptide with additional amino acids and functional groups.
N-Acetyl-L-tyrosine: A simpler compound with only one amino acid, used for parenteral nutrition and as a dietary supplement.
Uniqueness
N-Acetyl-L-seryl-L-tyrosyl-L-leucyl-L-lysyl-L-alanine is unique due to its specific sequence and acetylation, which confer distinct biochemical properties. Its combination of hydrophilic and hydrophobic residues allows it to interact with various molecular targets, making it versatile for research and therapeutic applications.
Propriétés
Numéro CAS |
923582-12-1 |
|---|---|
Formule moléculaire |
C29H46N6O9 |
Poids moléculaire |
622.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]propanoic acid |
InChI |
InChI=1S/C29H46N6O9/c1-16(2)13-22(26(40)33-21(7-5-6-12-30)25(39)31-17(3)29(43)44)34-27(41)23(14-19-8-10-20(38)11-9-19)35-28(42)24(15-36)32-18(4)37/h8-11,16-17,21-24,36,38H,5-7,12-15,30H2,1-4H3,(H,31,39)(H,32,37)(H,33,40)(H,34,41)(H,35,42)(H,43,44)/t17-,21-,22-,23-,24-/m0/s1 |
Clé InChI |
GXKDPKXMRALZDV-KELSAIANSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)C |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


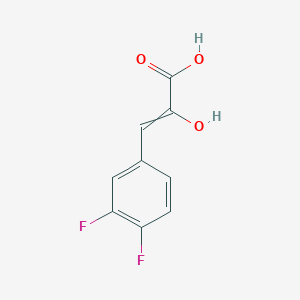


![4-Methoxy-N-(4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]aniline](/img/structure/B14183516.png)
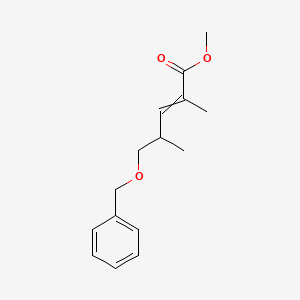
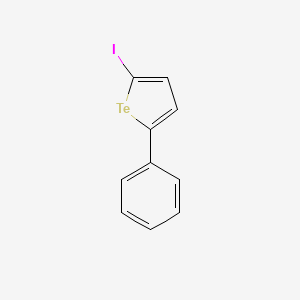
![Methyl 8-[4-(4-pentylbenzoyl)phenyl]octanoate](/img/structure/B14183529.png)
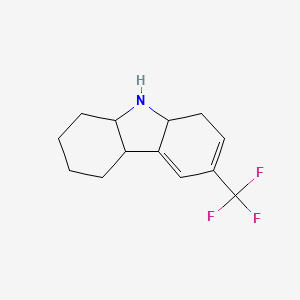
![[(1,3-Diphenylprop-2-yn-1-yl)oxy]acetic acid](/img/structure/B14183534.png)
![(1R,2R)-N,N,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14183537.png)
![4-Nitro-N-[2-(prop-1-en-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B14183553.png)
![3,7,10-Trioxatricyclo[4.3.1.02,4]decane](/img/structure/B14183558.png)
